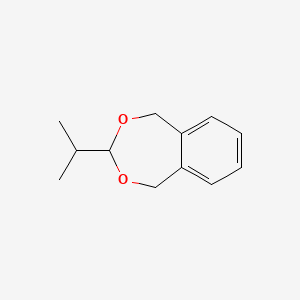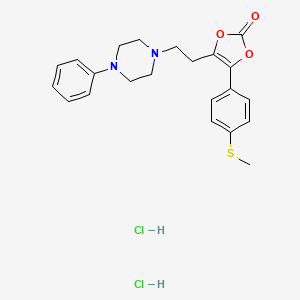![molecular formula C4H5Cl3O2S2 B14468247 Methyl [(trichloromethyl)disulfanyl]acetate CAS No. 65540-50-3](/img/structure/B14468247.png)
Methyl [(trichloromethyl)disulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(trichloromethyl)disulfanyl]acetate is an organosulfur compound with the molecular formula C₄H₅Cl₃O₂S₂. This compound is characterized by the presence of a trichloromethyl group and a disulfanyl linkage, making it a unique and interesting molecule for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(trichloromethyl)disulfanyl]acetate typically involves the reaction of trichloromethyl disulfide with methyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is usually conducted in a batch or continuous flow reactor, depending on the production requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(trichloromethyl)disulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl linkage to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl [(trichloromethyl)disulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl [(trichloromethyl)disulfanyl]acetate involves its interaction with various molecular targets. The trichloromethyl group and disulfanyl linkage play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloromethane (Chloroform): Contains a trichloromethyl group but lacks the disulfanyl linkage.
1,1,1-Trichloroethane: Another trichloromethyl-containing compound with different chemical properties.
Chloral: Contains a trichloromethyl group and is used in various chemical applications.
Uniqueness
Methyl [(trichloromethyl)disulfanyl]acetate is unique due to the presence of both the trichloromethyl group and the disulfanyl linkage.
Eigenschaften
CAS-Nummer |
65540-50-3 |
|---|---|
Molekularformel |
C4H5Cl3O2S2 |
Molekulargewicht |
255.6 g/mol |
IUPAC-Name |
methyl 2-(trichloromethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H5Cl3O2S2/c1-9-3(8)2-10-11-4(5,6)7/h2H2,1H3 |
InChI-Schlüssel |
HZISRHXQFHSXDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSSC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



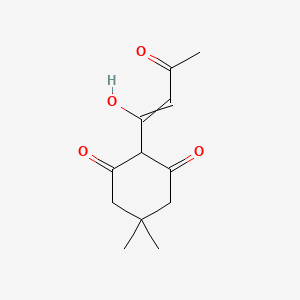
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
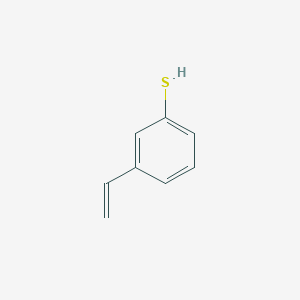
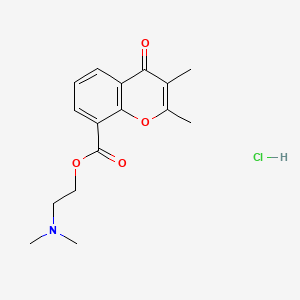

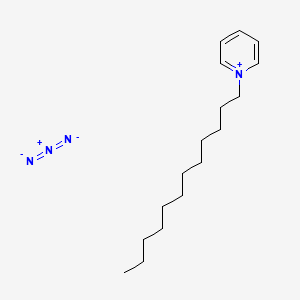
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
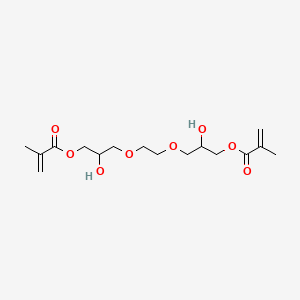
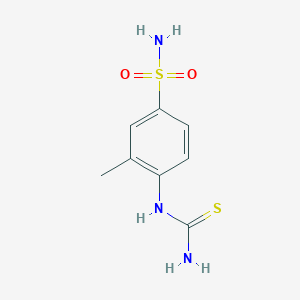
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
